molecular formula C18H26BN3O4 B13334121 (1-(tert-Butoxycarbonyl)-5-(4-methylpiperazin-1-yl)-1H-indol-2-yl)boronic acid CAS No. 913388-75-7

(1-(tert-Butoxycarbonyl)-5-(4-methylpiperazin-1-yl)-1H-indol-2-yl)boronic acid

Cat. No.: B13334121
CAS No.: 913388-75-7
M. Wt: 359.2 g/mol
InChI Key: OZQAFAFYPNSEQW-UHFFFAOYSA-N
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Description

This compound is a boronic acid derivative of a Boc-protected indole, featuring a 4-methylpiperazinyl substituent at the 5-position of the indole ring (Fig. 1). The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, enhancing stability during synthetic processes. The boronic acid moiety at the 2-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for constructing biaryl systems .

Properties

CAS No.

913388-75-7

Molecular Formula

C18H26BN3O4

Molecular Weight

359.2 g/mol

IUPAC Name

[5-(4-methylpiperazin-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C18H26BN3O4/c1-18(2,3)26-17(23)22-15-6-5-14(21-9-7-20(4)8-10-21)11-13(15)12-16(22)19(24)25/h5-6,11-12,24-25H,7-10H2,1-4H3

InChI Key

OZQAFAFYPNSEQW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)N3CCN(CC3)C)(O)O

Origin of Product

United States

Preparation Methods

Steps for Synthesis:

Data Table for Synthesis of Related Boronic Acids

Compound Starting Material Reagents Solvent Yield
Tert-butoxycarbonyl phenylboronic acid Carboxybenzeneboronic acid Sulfur oxychloride, sodium tert-butoxide THF 88-95%
(2,2,2-Trifluoroethoxyl)phenylboronic acid Phenylboronic acid Trifluoroethanol, palladium catalyst Various Not specified

Chemical Reactions Analysis

1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or boronic acids.

    Reduction: Reduction reactions can occur at the indole core or the piperazine ring, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the indole core.

    Coupling Reactions: The boronic acid group allows the compound to participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(4-methyl-1-piperazinyl)-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. The boronic acid group allows the compound to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The indole core can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the indole ring is a key site for structural diversification. The target compound's 4-methylpiperazinyl group is compared to other substituents (Table 1):

Substituent Compound Example Key Properties/Applications Reference
4-Methylpiperazinyl Target compound Enhanced solubility; potential kinase inhibition
Bromo (5-Bromo-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid Suzuki coupling precursor for heterocyclic derivatives (e.g., benzothiazoles, yields 35–57%)
Methoxy (1-(tert-Butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid Electron-donating group; alters electronic properties for regioselective coupling
Trifluoromethoxy (1-(tert-Butoxycarbonyl)-5-(trifluoromethoxy)-1H-indol-2-yl)boronic acid Electron-withdrawing group; improves metabolic stability
Benzyloxy (5-(Benzyloxy)-1-(tert-butoxycarbonyl)-1H-indol-2-yl)boronic acid Bulky substituent; may sterically hinder coupling reactions

Table 1. Substituent effects on reactivity and biological activity.

  • 4-Methylpiperazinyl vs.
  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents increase electron density at the indole ring, while trifluoromethoxy groups enhance electrophilicity, affecting coupling efficiency and regioselectivity .

Physicochemical Properties

  • Melting Points : Bromo and benzyloxy analogs exhibit higher melting points (208–271°C) due to increased molecular rigidity . The target compound’s piperazinyl group may lower melting points via reduced crystallinity.
  • Solubility : The piperazinyl group enhances aqueous solubility compared to lipophilic substituents (e.g., benzyloxy) .
  • Spectroscopic Features :
    • IR : Boc carbonyl stretch observed at ~1765 cm⁻¹ across analogs .
    • NMR : Piperazinyl protons resonate as multiplets (δ 2.5–3.5 ppm), distinct from methoxy singlets (δ ~3.8 ppm) or bromo-induced deshielding .

Biological Activity

(1-(tert-Butoxycarbonyl)-5-(4-methylpiperazin-1-yl)-1H-indol-2-yl)boronic acid is a compound of interest in medicinal chemistry, particularly due to its potential applications in targeted therapies and as a synthetic intermediate in drug development. This article explores its biological activity, synthesis, and implications for therapeutic uses.

The molecular formula of this compound is C18H25N3O2BC_{18}H_{25}N_3O_2B, with a molecular weight of 315.41 g/mol. The compound features a boronic acid functional group, which is crucial for its reactivity in various coupling reactions, particularly in the synthesis of biologically active compounds.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and receptor interactions. The presence of the indole moiety may enhance its affinity for certain biological targets, particularly in cancer therapy.

Antitumor Activity

Research indicates that derivatives of boronic acids have shown promise as antitumor agents. For instance, studies have demonstrated that compounds with similar structural features can inhibit key signaling pathways involved in tumor growth and proliferation. The indole structure is known for its role in modulating the activity of various kinases, which are pivotal in cancer biology.

Case Studies

  • CHK2 Inhibitors : A study highlighted the design of selective inhibitors targeting checkpoint kinase 2 (CHK2), where boronic acid derivatives were synthesized to improve potency against cancer cells. The incorporation of the indole and piperazine moieties was essential for enhancing selectivity and reducing off-target effects .
  • Cathepsin Inhibitors : Another investigation focused on synthesizing selective cathepsin inhibitors using boronic acids as key intermediates. The results indicated that modifications to the piperazine structure significantly affected the inhibitory potency against cathepsin B, a target implicated in cancer metastasis .

Synthesis and Applications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The use of boron reagents allows for efficient coupling reactions, making it a valuable intermediate in the synthesis of complex bioactive molecules.

Table: Comparison of Biological Activities

CompoundTargetActivity TypeReference
This compoundCHK2Inhibitor
N-Boc derivativesCathepsin BInhibitor
Other boronic acid derivativesVarious kinasesAntitumor activity

Q & A

Q. What are the key synthetic pathways for synthesizing (1-(tert-butoxycarbonyl)-5-(4-methylpiperazin-1-yl)-1H-indol-2-yl)boronic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. Key steps include:

Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions to protect the indole nitrogen .

Installation of the 4-methylpiperazine moiety at the 5-position using Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., XPhos) .

Boronation at the 2-position via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and PdCl₂(dppf) as a catalyst .

  • Optimization Tips :
  • Monitor reaction progress with LC-MS to minimize over-functionalization.
  • Use anhydrous conditions to prevent hydrolysis of the boronic acid group .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions, and what are common challenges in achieving high yields?

  • Methodological Answer : The boronic acid group enables coupling with aryl/heteroaryl halides under Pd catalysis. Example protocol:
  • React with 1.2 eq aryl bromide, 5 mol% Pd(PPh₃)₄, 2 eq K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .
  • Challenges :
  • Competitive protodeboronation : Mitigate by using degassed solvents and inert atmospheres .
  • Steric hindrance : The Boc and 4-methylpiperazine groups may slow coupling; optimize with bulky ligands (e.g., SPhos) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s potential as a proteasome inhibitor in cancer therapy?

  • Methodological Answer : Boronic acids interact with the 20S proteasome’s β5 subunit, forming reversible tetrahedral adducts with the catalytic threonine residue. Key studies:
  • Binding assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Suc-LLVY-AMC) in purified proteasomes .
  • Structural analysis : X-ray crystallography reveals binding modes comparable to bortezomib, but with enhanced selectivity due to the indole-piperazine scaffold .
  • Contradiction Note : While some derivatives show lower IC₅₀ than bortezomib, poor solubility may limit efficacy; address via PEGylation .

Q. How can researchers resolve contradictory data regarding the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : Conflicting reports on EAS regioselectivity (e.g., nitration at C3 vs. C4) arise from substituent electronic effects:
  • Electronic profiling : Use DFT calculations (e.g., Hirshfeld charges) to predict reactive sites. The 4-methylpiperazine group donates electron density via resonance, directing EAS to the C3 position .
  • Experimental validation : Perform nitration (HNO₃/H₂SO₄) and analyze products via ¹H NMR and HPLC .

Q. What advanced techniques characterize the compound’s interactions with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on a sensor chip to measure real-time binding kinetics (KD, kon/koff) .
  • Fluorescence Polarization : Competitively displace fluorescent probes (e.g., FITC-labeled ATP in kinase assays) .
  • Case Study : The 4-methylpiperazine group may enhance binding to serotonin receptors (5-HT6), validated via radioligand displacement assays .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis Optimization LC-MS monitoring, Schlenk line techniques
Proteasome Inhibition Fluorogenic assays, X-ray crystallography
Binding Studies SPR, Fluorescence polarization
Reactivity Analysis DFT calculations, regioselective EAS

Key Contradictions & Resolutions

  • Contradiction : Variable yields in Suzuki coupling due to steric effects vs. electronic activation.
    • Resolution : Use computational tools (e.g., Sterimol parameters) to predict steric tolerance and adjust coupling partners .
  • Contradiction : Conflicting reports on aqueous stability of the boronic acid group.
    • Resolution : Stabilize as a pinacol ester during synthesis and characterize hydrolysis kinetics via <sup>11</sup>B NMR .

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